2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Fragment-based drug discovery Lead-likeness Ligand efficiency metrics

This 248.67 g/mol benzimidazole-pyrazolone hybrid is a privileged fragment for FBDD. The C4-Cl handle enables focused library synthesis via Pd-coupling, while the unsubstituted benzimidazole ensures unambiguous NMR and minimal tautomeric complexity. Its low lipophilicity reduces non-specific binding artifacts. Ideal as a baseline scaffold for systematic SAR probing of kinase, GPCR, or epigenetic targets. Available for R&D; immediate quote on bulk orders.

Molecular Formula C11H9ClN4O
Molecular Weight 248.67
CAS No. 2097861-97-5
Cat. No. B2945160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one
CAS2097861-97-5
Molecular FormulaC11H9ClN4O
Molecular Weight248.67
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)Cl
InChIInChI=1S/C11H9ClN4O/c1-6-9(12)10(17)16(15-6)11-13-7-4-2-3-5-8(7)14-11/h2-5,15H,1H3,(H,13,14)
InChIKeyVTYUFEHTUYSFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-1,3-Benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one (CAS 2097861-97-5): Sourcing, Identity, and Structural Context for Procurement Decisions


2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one (CAS 2097861-97-5) is a heterocyclic hybrid molecule that fuses a benzimidazole pharmacophore with a 4-chloro-5-methyl-pyrazol-3-one core . It is supplied as a research chemical with a molecular formula of C11H9ClN4O and a molecular weight of 248.67 g/mol, typically at a purity of ≥95% . The compound belongs to the benzimidazole-pyrazolone hybrid class, a privileged scaffold in medicinal chemistry associated with diverse bioactivities including antimicrobial, anticancer, and enzyme inhibitory properties [1]. This compound is currently catalogued primarily through specialty chemical suppliers and is intended for research use only .

Why Generic Substitution Fails for 2-(1H-1,3-Benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one: Structural Determinants That Prevent Simple Analog Swapping


Benzimidazole-pyrazolone hybrids exhibit pronounced structure-activity relationship (SAR) sensitivity, where even minor substituent changes at positions 4 and 5 of the pyrazolone ring can drastically alter biological activity profiles, target engagement, and physicochemical properties [1]. The specific combination of a C4 chloro substituent and a C5 methyl group on the pyrazolone ring—coupled with an unsubstituted benzimidazole moiety—creates a unique hydrogen-bond donor/acceptor topology, electronic distribution, and steric profile that cannot be recapitulated by analogs bearing bulkier substituents (e.g., benzyl, aryl, or heteroaryl groups at C4) or those with substituents on the benzimidazole ring [2]. In-class compounds such as 2-(1H-benzimidazol-2-yl)-4-benzyl-5-methyl-1H-pyrazol-3-one (CID 16459687) or 2-(1H-benzimidazol-2-yl)-5-methyl-4-(phenylmethyl)-4H-pyrazol-3-one differ substantially in molecular weight (338.8 vs. 248.67 g/mol), lipophilicity, and steric bulk, making simple interchange scientifically unsound [3]. The evidence guide below addresses exactly where quantifiable differentiation exists—and where data limitations remain.

Quantitative Differentiation Evidence for 2-(1H-1,3-Benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one: Procurement-Relevant Data Against Comparators


Molecular Weight and Fractional Complexity Advantage Over C4-Benzyl and C4-Aryl Analogs

The target compound (MW 248.67 g/mol) is approximately 90 Da lighter than its closest C4-substituted analog, 2-(1H-benzimidazol-2-yl)-4-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-one (MW 338.8 g/mol) [1]. In the context of fragment-based drug discovery (FBDD), the target compound falls within the optimal fragment mass range (<250 Da), whereas the C4-benzyl analog exceeds the Rule-of-3 mass threshold of 300 Da [2]. Lower molecular weight correlates with higher ligand efficiency potential—a property valued in early-stage hit evolution and chemical probe development. The 26.6% reduction in molecular weight relative to the benzyl analog translates to improved compliance with fragment-likeness filters, making the target compound a more suitable starting point for fragment growth strategies [2].

Fragment-based drug discovery Lead-likeness Ligand efficiency metrics

Distinct Chlorine Substitution Pattern Enables Synthetic Diversification at C4

The target compound bears a chlorine atom directly at the C4 position of the pyrazolone ring, as confirmed by its SMILES representation Cc1[nH]n(-c2nc3ccccc3[nH]2)c(=O)c1Cl . This contrasts with the more common C4-benzyl, C4-aryl, or C4-unsubstituted analogs found in the benzimidazole-pyrazolone class [1]. The C4-Cl substituent serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or SNAr), enabling divergent late-stage functionalization to explore SAR around the pyrazolone core. By contrast, C4-H or C4-alkyl analogs lack this orthogonal reactivity, requiring de novo synthesis for each analog rather than derivatization from a common intermediate [2]. This synthetic versatility makes the target compound a strategically valuable core scaffold for medicinal chemistry programs.

Medicinal chemistry Late-stage functionalization SAR exploration

Reduced Lipophilicity (cLogP) Relative to C4-Benzyl and C4-Aryl Analogs

The target compound, with a single chlorine at C4 and a methyl at C5, is predicted to have significantly lower lipophilicity than C4-benzyl or C4-aryl substituted analogs. Using XLogP3 methodology, the closest analog 2-(1H-benzimidazol-2-yl)-4-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-one (CID 16459687) has an XLogP3 value of 4.3 [1]. The target compound's predicted XLogP3 is approximately 2.0–2.5, given that replacing a chlorobenzyl group (contribution ~2.5–3.0 log units) with a single chlorine (contribution ~0.5–0.8 log units) reduces logP by roughly 1.5–2.0 units [2]. Lower lipophilicity is associated with reduced promiscuity, improved aqueous solubility, and decreased phospholipidosis risk—factors that are critical in selecting starting points for lead optimization [3].

Physicochemical property differentiation Lipophilicity Drug-likeness optimization

Absence of Additional Benzimidazole Ring Substitution Avoids Regioisomeric Complexity

The target compound features an unsubstituted benzimidazole ring (no methyl, chloro, or other substituents on the benzene ring of the benzimidazole), as confirmed by its SMILES: Cc1[nH]n(-c2nc3ccccc3[nH]2)c(=O)c1Cl . This is in contrast to analogs such as RU.521 (2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one), which bears two chlorine atoms on the benzimidazole ring [1], or 4,5-dimethyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-3-one, which carries a methyl group [2]. The absence of benzimidazole substituents eliminates regioisomeric ambiguity, simplifies analytical characterization (NMR, LC-MS), ensures batch-to-batch consistency, and removes a potential source of tautomeric complexity (imidazole NH tautomerism without competing ring-substituent effects). This simplification is advantageous for procurement when reproducible analytical profiles are critical.

Chemical sourcing Isomeric purity Analytical reproducibility

Vendor-Supplied Purity Benchmarking Against Catalog Analogs

The target compound is available from chemical suppliers at a specified purity of ≥95%, with the catalog number CM807337 at Chemenu . This places it within the standard purity tier for research-grade benzimidazole-pyrazolone building blocks. However, it is critical to note that no orthogonal purity verification data (e.g., HPLC chromatograms, qNMR data, elemental analysis) were publicly available at the time of this analysis from non-excluded vendor sources . The compound lacks a Certificate of Analysis (CoA) link on the catalog page, and no melting point, boiling point, or density data are reported—gaps that distinguish it from more thoroughly characterized analogs available through major suppliers . Procurement decisions should factor in the need for in-house purity verification.

Chemical procurement Purity specification Quality assurance

Optimal Application Scenarios for 2-(1H-1,3-Benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one Derived from Differentiating Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 248.67 g/mol, the compound falls within the Rule-of-3 compliant fragment space, distinguishing it from heavier C4-benzyl or C4-aryl analogs (MW > 300) . Its compact benzimidazole-pyrazolone core, combined with a C4-Cl synthetic handle, makes it suitable for inclusion in fragment screening libraries targeting proteins with affinity for heterocyclic pharmacophores (e.g., kinases, GPCRs, epigenetic targets). Procurement for FBDD campaigns is supported by the compound's low lipophilicity, which reduces non-specific binding artifacts common with more hydrophobic fragments [1].

Late-Stage Diversification and Parallel SAR Exploration

The C4 chlorine substituent provides a reactive site for Pd-catalyzed cross-coupling and nucleophilic aromatic substitution chemistries . This enables medicinal chemistry teams to generate focused libraries of C4-modified analogs from a single purchased intermediate, rather than sourcing multiple pre-functionalized analogs. This strategy is particularly advantageous when exploring SAR around the pyrazolone ring while maintaining the benzimidazole and C5-methyl groups constant [1].

Structural Biology Probe Development Requiring Simplified Analytics

The unsubstituted benzimidazole ring minimizes tautomeric and regioisomeric complexity, yielding cleaner NMR spectra and more straightforward LC-MS analysis compared to ring-substituted analogs . This property is valuable when the compound is intended as a tool compound or chemical probe for structural biology studies (e.g., protein X-ray crystallography, NMR-based fragment screening), where unambiguous assignment of ligand resonances and binding poses is critical [1].

Benchmarking Comparator for Benzimidazole-Pyrazolone SAR Studies

Given its minimal substitution pattern (C4-Cl, C5-CH3, unsubstituted benzimidazole), this compound can serve as a baseline reference for systematically probing the SAR consequences of adding substituents at various positions. It enables researchers to deconvolute the individual contributions of the C4 halogen, C5 methyl, and benzimidazole NH to overall biological activity, solubility, and metabolic stability .

Quote Request

Request a Quote for 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.